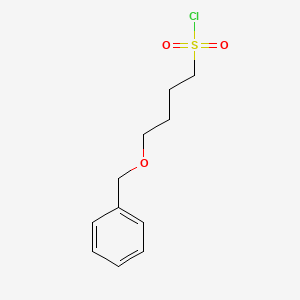

4-(Benzyloxy)butane-1-sulfonyl chloride

Description

Significance within Organic Synthesis and Chemical Transformations

The primary significance of 4-(Benzyloxy)butane-1-sulfonyl chloride in organic synthesis stems from its identity as a sulfonylating agent. The sulfonyl chloride group is a powerful electrophile that readily reacts with a wide range of nucleophiles. wikipedia.org This reactivity is fundamental to the formation of sulfonamides and sulfonate esters, which are key functional groups in many biologically active compounds and materials. sigmaaldrich.com

Formation of Sulfonamides: Its reaction with primary or secondary amines yields sulfonamides. sigmaaldrich.comresearchgate.net This transformation is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents. The butane-ether portion of the molecule allows for the introduction of a flexible, oxygen-containing linker into the target structure.

Formation of Sulfonate Esters: When reacted with alcohols, this compound forms sulfonate esters. wikipedia.org These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, thus serving to "activate" the hydroxyl group of the alcohol for further transformations. pearson.com

The presence of the benzyl (B1604629) ether group adds another layer of synthetic utility. Benzyl ethers are one of the most common protecting groups for alcohols in organic synthesis because they are stable to a wide variety of reaction conditions but can be selectively removed when needed. nih.govorganic-chemistry.org The typical method for deprotection is catalytic hydrogenation, which cleaves the benzyl ether to reveal a primary alcohol, leaving the sulfonyl-derived functional group intact. organic-chemistry.org This bifunctionality allows this compound to be used as a linker that can be further functionalized after the initial sulfonation reaction.

Overview of Related Sulfonyl Chlorides and Benzyl Ether Derivatives in Chemical Literature

The chemical behavior of this compound can be understood by comparing it to more common sulfonyl chlorides and other benzyl ether derivatives. Sulfonyl chlorides are broadly categorized as aromatic or aliphatic. britannica.com

Aromatic sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride, are widely used in synthesis. wikipedia.org They are typically crystalline solids and produce stable sulfonate esters and sulfonamides. Aliphatic (or alkyl) sulfonyl chlorides, like methanesulfonyl chloride (MsCl) and the title compound, are also effective sulfonylating agents. pearson.com The resulting alkyl sulfonates are often more reactive leaving groups than the corresponding aryl sulfonates. The key distinction of this compound is the presence of the remote benzyl ether functionality, which is absent in common reagents like MsCl or TsCl. This feature makes it a more specialized building block rather than a general-purpose sulfonylating agent.

Table 2: Comparison of Selected Sulfonyl Chlorides

| Compound Name | Structure | Class | Common Application |

|---|---|---|---|

| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | Aliphatic | Formation of mesylates (good leaving groups) pearson.com |

| p-Toluenesulfonyl chloride (TsCl) | CH₃C₆H₄SO₂Cl | Aromatic | Formation of tosylates and tosylamides; protecting group for amines wikipedia.org |

| 4-(Benzyloxy)benzene-1-sulfonyl chloride | C₆H₅CH₂OC₆H₄SO₂Cl | Aromatic | Introduction of a benzyloxy-phenyl-sulfonyl moiety nih.gov |

Benzyl ether derivatives are ubiquitous in organic chemistry, primarily serving as protecting groups for alcohols. organic-chemistry.org Their stability under basic, and many acidic and redox conditions, makes them highly reliable. nih.gov The literature also describes numerous complex molecules, particularly in medicinal chemistry, that incorporate benzyl ether motifs as part of their core structure to modulate properties like solubility or receptor binding. nih.gov this compound combines this well-established protecting group strategy with the reactivity of a sulfonyl chloride, offering a pre-packaged, dual-functionality reagent.

Research Gaps and Future Directions in the Chemistry of Alkyl Sulfonyl Chlorides Bearing Ether Functionality

The academic literature on this compound itself is sparse, indicating that its full synthetic potential has yet to be explored. The primary research gap is the lack of systematic studies on its reactivity and applications. While its reactions can be predicted from the known chemistry of sulfonyl chlorides and benzyl ethers, detailed investigations into its substrate scope, reaction kinetics, and performance in complex syntheses are needed.

Future research could be directed toward several promising areas:

Medicinal Chemistry: The compound could be used to synthesize libraries of novel sulfonamides. After coupling with various amines, the benzyl ether could be deprotected to reveal the primary alcohol, which could then be further modified to create a diverse set of drug candidates for structure-activity relationship (SAR) studies.

Polymer and Materials Science: The molecule could serve as a precursor for functional monomers. For example, reaction with an alcohol containing a polymerizable group (like an acrylate) would form a sulfonate ester. Subsequent deprotection of the benzyl ether would yield a monomer with a free hydroxyl group, suitable for creating functional polymers or surface coatings.

Development of Novel Linkers: The flexible four-carbon chain and the distinct reactivity at each end make it an attractive candidate for the development of linkers in bioconjugation chemistry or for attaching molecules to solid supports, once the sulfonyl chloride is converted to a more stable functional group.

Investigating the chemistry of this and related alkyl sulfonyl chlorides that contain additional functionalities will likely open new avenues for the efficient construction of complex and valuable molecules.

Structure

3D Structure

Properties

Molecular Formula |

C11H15ClO3S |

|---|---|

Molecular Weight |

262.75 g/mol |

IUPAC Name |

4-phenylmethoxybutane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H15ClO3S/c12-16(13,14)9-5-4-8-15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |

InChI Key |

PDYMVOKRHBCTHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyloxy Butane 1 Sulfonyl Chloride

Direct Synthesis Approaches

Direct synthesis methods offer pathways to 4-(Benzyloxy)butane-1-sulfonyl chloride from precursors that are structurally similar. These methods are often characterized by the direct conversion of a sulfur-containing functional group at the C1 position of the butane (B89635) chain into the desired sulfonyl chloride.

A prevalent and effective method for the preparation of sulfonyl chlorides is the oxidative chlorination of the corresponding thiols. researchgate.netorganic-chemistry.org In this context, the synthesis would commence with 4-(benzyloxy)butane-1-thiol. This reaction involves the simultaneous oxidation of the sulfur atom and its chlorination. A variety of reagent systems have been developed for this transformation, offering different levels of reactivity and substrate compatibility.

Commonly employed reagents for this conversion include:

N-Chlorosuccinimide (NCS): In the presence of water or dilute hydrochloric acid, NCS can smoothly oxidize thiols to sulfonyl chlorides. organic-chemistry.org

Trichloroisocyanuric acid (TCCA): This reagent, often used in a mixture of acetonitrile (B52724) and water, provides a convenient and effective alternative to gaseous chlorine. chemspider.com

Hydrogen Peroxide in combination with a chlorine source: Reagent systems such as H₂O₂/HCl or H₂O₂/SOCl₂ are powerful oxidants for converting thiols directly to sulfonyl chlorides. organic-chemistry.org

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH): This reagent has been identified as a mild and efficient agent for the oxidative chlorination of various sulfur compounds, including thiols, to their corresponding sulfonyl chlorides. lookchem.com

The general transformation is depicted below:

Reaction Scheme 1: Oxidative Chlorination of 4-(Benzyloxy)butane-1-thiol

| Oxidizing/Chlorinating System | Typical Solvents | Key Advantages |

|---|---|---|

| NCS / H₂O | Acetonitrile, Dichloromethane | Mild conditions, readily available reagent. organic-chemistry.org |

| Trichloroisocyanuric acid (TCCA) / H₂O | Acetonitrile | Avoids the use of hazardous gaseous chlorine. chemspider.com |

| H₂O₂ / ZrCl₄ | - | High efficiency, short reaction times, and mild conditions. organic-chemistry.org |

| HNO₃ / HCl / O₂ (Flow Reactor) | - | Continuous flow process, metal-free. nih.gov |

An alternative route involves the conversion of sulfonyl hydrazides into sulfonyl chlorides. mdpi.com This method is particularly useful for late-stage functionalization. The synthesis would start with 4-(benzyloxy)butane-1-sulfonyl hydrazide. This precursor can be treated with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), in a suitable solvent like acetonitrile to yield the desired sulfonyl chloride. mdpi.comresearchgate.net This reaction is typically rapid, clean, and proceeds under mild conditions at room temperature. mdpi.comresearchgate.net

Reaction Scheme 2: Conversion of Sulfonyl Hydrazide to Sulfonyl Chloride

This method is advantageous as it allows for the synthesis of complex sulfonamides and sulfonates from the resulting sulfonyl chloride in a one-pot procedure. mdpi.com

Chlorosulfonation is a classic method for introducing a sulfonyl chloride group. For aliphatic compounds, this often involves radical reactions. The Reed reaction, for instance, utilizes sulfur dioxide and chlorine under UV light. However, applying this directly to a substrate like 4-benzyloxybutane would likely result in a mixture of products due to the non-specific nature of free-radical chlorination and potential reactions at the benzylic position.

A more controlled approach involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which can be prepared from the corresponding alkyl halide (e.g., 4-(benzyloxy)-1-bromobutane) and thiourea (B124793). organic-chemistry.org These salts are then treated with an oxidizing agent in the presence of a chloride source, such as N-chlorosuccinimide, to generate the sulfonyl chloride. organic-chemistry.org

While less common for this specific transformation, sulfonyl chlorides can sometimes be prepared from alkyl halides. The direct reaction of an alkyl halide with a sulfite (B76179) salt, followed by treatment with a chlorinating agent like phosphorus pentachloride or thionyl chloride, is a known route to sulfonyl chlorides. For this compound, this would involve reacting 4-(benzyloxy)-1-bromobutane with sodium sulfite to form sodium 4-(benzyloxy)butane-1-sulfonate, which is then chlorinated.

Reaction Scheme 3: Two-Step Conversion from Alkyl Halide

C₆H₅CH₂O(CH₂)₄Br + Na₂SO₃ → C₆H₅CH₂O(CH₂)₄SO₃Na + NaBr

C₆H₅CH₂O(CH₂)₄SO₃Na + PCl₅ → C₆H₅CH₂O(CH₂)₄SO₂Cl + POCl₃ + NaCl

Multi-Step Synthesis Strategies Involving the Benzyloxy Moiety

These strategies focus on first constructing the core 4-benzyloxybutane skeleton and then converting a terminal functional group into the sulfonyl chloride. This approach allows for greater control over the placement of the functional groups.

The key step in this approach is the synthesis of a suitable precursor, typically 4-(benzyloxy)butan-1-ol or a 4-(benzyloxy)butyl halide.

Synthesis of 4-(Benzyloxy)butan-1-ol: This precursor is commonly prepared from butane-1,4-diol. chemicalbook.com The reaction involves a Williamson ether synthesis, where one of the hydroxyl groups of butane-1,4-diol is selectively protected as a benzyl (B1604629) ether. This is typically achieved by reacting butane-1,4-diol with a benzyl halide (e.g., benzyl bromide) in the presence of a base such as sodium hydride (NaH) or silver oxide (Ag₂O). orgsyn.org Using a stoichiometric amount of the reagents allows for mono-benzylation.

Reaction Scheme 4: Synthesis of 4-(Benzyloxy)butan-1-ol

| Base | Solvent | Typical Reaction Conditions |

|---|---|---|

| Sodium Hydride (NaH) | THF, DMF | 0 °C to room temperature |

| Silver(I) Oxide (Ag₂O) | Toluene | Room temperature, stirred for several hours. orgsyn.org |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Reflux |

Conversion to Halide and Thiol Precursors: Once 4-(benzyloxy)butan-1-ol is obtained, it can be converted into other key precursors:

4-(Benzyloxy)-1-bromobutane: The alcohol can be treated with reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to yield the corresponding bromide. prepchem.comlgcstandards.com

4-(Benzyloxy)butane-1-thiol: The bromide can then be converted to the thiol via reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis.

These functionalized precursors, 4-(benzyloxy)-1-bromobutane and 4-(benzyloxy)butane-1-thiol, can then be utilized in the direct synthesis methodologies described in section 2.1 to furnish the final product, this compound.

Alkane Sulfonate Formation and Subsequent Conversion to Sulfonyl Chloride

The formation of the alkane sulfonyl chloride moiety is a critical transformation in the synthesis of the target compound. Several methods exist for the preparation of aliphatic sulfonyl chlorides, often starting from precursors such as alkyl halides, thiols, or disulfides. A common and effective strategy involves the oxidative chlorination of sulfur-containing intermediates.

One viable pathway begins with a suitable 4-(benzyloxy)butyl precursor, such as 4-(benzyloxy)butan-1-ol, which is first converted to an alkyl halide (e.g., 4-(benzyloxy)butyl bromide). This halide can then be transformed into an S-alkyl isothiourea salt by reacting it with thiourea. This salt serves as a stable, solid precursor to the sulfonyl chloride. The final conversion is achieved through oxidative chlorination. This method is advantageous as it uses readily available and inexpensive reagents and often proceeds in high yields. organic-chemistry.org

The oxidative chlorination of S-alkyl isothiourea salts can be accomplished using various chlorinating and oxidizing agents. A combination of N-chlorosuccinimide (NCS) in the presence of an acid is one such method. organic-chemistry.org Alternatively, bleach (sodium hypochlorite, NaOCl) or sodium chlorite (B76162) (NaClO₂) can be employed as the oxidant in an aqueous acidic medium, presenting a more environmentally benign approach. organic-chemistry.org Another established industrial method involves reacting mercaptans or disulfides with chlorine in an aqueous hydrochloric acid solution. google.com

A summary of common reagents for this conversion is presented below.

| Starting Material | Reagents | Key Features |

| S-Alkyl Isothiourea Salts | N-Chlorosuccinimide (NCS) / Acid | Good yields, uses a solid chlorinating agent. organic-chemistry.org |

| S-Alkyl Isothiourea Salts | Sodium Hypochlorite (Bleach) / Acid | Environmentally friendly, uses common reagents. organic-chemistry.org |

| S-Alkyl Isothiourea Salts | Sodium Chlorite (NaClO₂) / Acid | Safe and convenient synthesis method. organic-chemistry.org |

| Thiols / Disulfides | Chlorine (Cl₂) / Aq. HCl | Established industrial process. google.com |

| Alkanes | Sulfur Dioxide (SO₂) / Chlorine (Cl₂) | Direct method but may lack selectivity for functionalized molecules. google.com |

For the specific synthesis of this compound, the reaction conditions must be carefully controlled to prevent cleavage of the acid-sensitive benzyl ether protecting group.

Strategic Introduction of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the hydroxyl functionality at the 4-position of the butane chain. wikipedia.org It is stable under a variety of reaction conditions, which is crucial during the formation of the sulfonyl chloride. highfine.com The introduction of this group is typically performed early in the synthetic sequence, often on a precursor like 1,4-butanediol.

The most common method for introducing a benzyl protecting group is the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of the alcohol with a base to form an alkoxide, followed by nucleophilic substitution with a benzyl halide, such as benzyl bromide or benzyl chloride.

Reaction Scheme: Williamson Ether Synthesis ROH + Base → RO⁻ + [Base-H]⁺ RO⁻ + Bn-X → RO-Bn + X⁻ (where R = butane-1,4-diyl derivative, Bn = benzyl, X = halide)

The choice of base is critical for achieving high yields and, in the case of a diol, for controlling selectivity. Strong bases like sodium hydride (NaH) are effective for complete deprotonation. organic-chemistry.org For substrates where chemoselectivity is a concern, or when milder conditions are required, bases such as silver(I) oxide (Ag₂O) can be used. organic-chemistry.org The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

| Base | Benzylating Agent | Typical Conditions | Notes |

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | THF, 0 °C to RT | Common and effective for complete reaction. organic-chemistry.org |

| Silver(I) Oxide (Ag₂O) | Benzyl Bromide (BnBr) | DMF, RT | Milder conditions, useful for selective protection. organic-chemistry.org |

| Potassium Hydroxide (KOH) | Benzyl Chloride (BnCl) | Toluene, with phase-transfer catalyst | Suitable for large-scale applications. |

After the successful synthesis of the sulfonyl chloride, the benzyl group can be removed if necessary. Standard deprotection methods include catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), which cleaves the benzyl ether to yield the free alcohol and toluene. organic-chemistry.org

Chemo- and Regioselectivity in Synthesis

Achieving the desired chemo- and regioselectivity is paramount in the synthesis of this compound. The molecule has two distinct ends on the butane chain, requiring precise control over which functional group is installed at each position.

Regioselectivity: The primary regiochemical challenge lies in differentiating the two hydroxyl groups of the starting material, 1,4-butanediol. To synthesize the target compound, a mono-benzylation is required, leaving one hydroxyl group free for conversion into the sulfonyl chloride. Achieving selective mono-protection of symmetric diols can be accomplished by using a stoichiometric amount of the limiting reagent (e.g., 1 equivalent of base and benzyl halide) or by employing specific catalytic systems. The free hydroxyl group is then converted to the sulfonyl chloride in subsequent steps.

Chemoselectivity: Chemoselectivity becomes critical during the oxidative chlorination step to form the sulfonyl chloride. The reaction conditions must be selective for the transformation of the sulfur-containing group without affecting the benzyl ether. The benzyl ether is generally stable to many oxidizing conditions but is sensitive to strong acids and reductive conditions (hydrogenolysis). highfine.comorganic-chemistry.org Therefore, methods for sulfonyl chloride formation that operate under neutral or mildly acidic conditions are preferred. The use of reagents like N-chlorosuccinimide or bleach under carefully controlled pH can prevent the cleavage of the protecting group. organic-chemistry.org Conversely, methods employing strong acids like chlorosulfonic acid, while effective for creating sulfonyl chlorides from arenes, could risk deprotection of the benzyl group in this aliphatic substrate. aiche.orgmdpi.com

Scalability and Process Optimization Considerations

Transitioning the synthesis of this compound from a laboratory scale to an industrial process introduces several challenges that require careful optimization. Key considerations include safety, cost-effectiveness, and process robustness.

Safety and Hazard Management: The synthesis of sulfonyl chlorides often involves hazardous reagents and byproducts.

Reagents: Chlorinating agents like thionyl chloride, sulfuryl chloride, or chlorine gas are toxic and corrosive. researchgate.net Chlorosulfonic acid is extremely hazardous and reacts violently with water. aiche.org Handling these materials on a large scale requires specialized equipment and stringent safety protocols.

Off-gassing: Many procedures, particularly those involving chlorinating agents, release toxic gases such as hydrogen chloride (HCl) or sulfur dioxide (SO₂). google.commdpi.com Effective gas scrubbing systems are essential to neutralize these emissions.

Exothermic Reactions: The chlorosulfonation reaction can be highly exothermic. mdpi.com Large-scale reactors must have adequate cooling capacity to control the temperature and prevent runaway reactions.

Process Optimization and Technology:

Continuous Manufacturing: To mitigate the risks associated with handling large quantities of hazardous materials, continuous flow chemistry has emerged as a safer and more efficient alternative to batch processing. mdpi.comnih.gov Continuous Stirred-Tank Reactors (CSTRs) allow for smaller reaction volumes at any given time, better temperature control, and reduced operator exposure. aiche.org

Solvent and Reagent Selection: For industrial-scale synthesis, the cost and environmental impact of solvents and reagents are critical. Optimizing the process to use fewer equivalents of reagents, recycle solvents, or substitute hazardous chemicals with greener alternatives is a key goal. mdpi.com For example, using bleach as an oxidant is preferable to heavy metal-based oxidants. organic-chemistry.org

Work-up and Isolation: The isolation of the final product must be efficient and scalable. Quenching the reaction mixture and isolating the sulfonyl chloride, which may be sensitive to hydrolysis, requires carefully designed procedures to maximize yield and purity. Continuous filtration systems can be integrated with flow reactors to improve throughput. mdpi.com

By addressing these factors, a safe, robust, and economically viable process for the large-scale production of this compound can be developed.

Chemical Reactivity and Transformations of 4 Benzyloxy Butane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The core reactivity of 4-(benzyloxy)butane-1-sulfonyl chloride is characterized by nucleophilic substitution at the electron-deficient sulfur atom. The sulfur-chlorine bond is polarized, making the sulfur atom highly electrophilic and susceptible to attack by a wide array of nucleophiles. The chloride ion is an effective leaving group, facilitating these transformations which generally proceed via a bimolecular nucleophilic substitution (SN2-like) pathway at the sulfur center. wikipedia.orgbeilstein-journals.org

Formation of Sulfonamides and Derivatives

One of the most common transformations of sulfonyl chlorides is their reaction with primary and secondary amines to yield sulfonamides. researchgate.net This reaction, often conducted in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct, is a robust method for forming stable sulfur-nitrogen bonds. wikipedia.orgnih.gov The reaction of this compound with various amines is expected to proceed efficiently to produce a diverse range of N-substituted 4-(benzyloxy)butane-1-sulfonamides.

The general reaction is as follows: C₆H₅CH₂O(CH₂)₄SO₂Cl + R₂NH → C₆H₅CH₂O(CH₂)₄SO₂NR₂ + HCl

Table 1: Illustrative Sulfonamide Synthesis

| Amine Reactant | Product Name |

|---|---|

| Ammonia (NH₃) | 4-(Benzyloxy)butane-1-sulfonamide |

| Aniline (C₆H₅NH₂) | N-phenyl-4-(benzyloxy)butane-1-sulfonamide |

| Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-4-(benzyloxy)butane-1-sulfonamide |

Synthesis of Sulfonate Esters and Sulfones

Sulfonate Esters: In the presence of a base like pyridine, this compound readily reacts with alcohols and phenols to form sulfonate esters. youtube.comlibretexts.org This transformation is pivotal in organic synthesis as it converts a poorly leaving hydroxyl group (-OH) into an excellent sulfonate leaving group (e.g., tosylate, mesylate), facilitating subsequent nucleophilic substitution or elimination reactions. libretexts.org The reaction proceeds with retention of configuration at the alcohol's carbon center, as the C-O bond is not broken during the process. libretexts.org

The general reaction is: C₆H₅CH₂O(CH₂)₄SO₂Cl + R'OH --(Base)--> C₆H₅CH₂O(CH₂)₄SO₂OR' + Base·HCl

Sulfones: Sulfones can be synthesized from sulfonyl chlorides through reactions with carbon nucleophiles. A common method involves the use of organometallic reagents, such as Grignard reagents (R'MgBr) or organolithium compounds (R'Li). organic-chemistry.org These powerful nucleophiles attack the electrophilic sulfur center, displacing the chloride and forming a new carbon-sulfur bond. Alternatively, sulfones can be prepared via Friedel-Crafts type reactions where the sulfonyl chloride acylates an aromatic ring in the presence of a Lewis acid catalyst. nih.gov

The general reaction with an organometallic reagent is: C₆H₅CH₂O(CH₂)₄SO₂Cl + R'MgBr → C₆H₅CH₂O(CH₂)₄SO₂R' + MgBrCl

Table 2: Synthesis of Sulfonate Esters and Sulfones

| Reactant | Product Class | Product Name |

|---|---|---|

| Methanol (CH₃OH) | Sulfonate Ester | Methyl 4-(benzyloxy)butane-1-sulfonate |

| Phenol (C₆H₅OH) | Sulfonate Ester | Phenyl 4-(benzyloxy)butane-1-sulfonate |

| Ethylmagnesium bromide (C₂H₅MgBr) | Sulfone | 1-(Benzyloxy)-4-(ethylsulfonyl)butane |

Reactions with Oxygen, Sulfur, and Carbon Nucleophiles

Beyond amines and alcohols, the sulfonyl chloride group reacts with a variety of other nucleophiles.

Oxygen Nucleophiles: The most fundamental reaction is with water, leading to hydrolysis and the formation of the corresponding 4-(benzyloxy)butane-1-sulfonic acid. wikipedia.org This reaction can be slow in neutral water but is accelerated by acid or base.

Sulfur Nucleophiles: Thiols (R'SH) and their conjugate bases (thiolates, R'S⁻) are potent nucleophiles that are expected to react with this compound to yield thiosulfonate esters (C₆H₅CH₂O(CH₂)₄SO₂SR').

Carbon Nucleophiles: Besides organometallic reagents, other carbon-based nucleophiles such as enolates or cyanide can attack the sulfonyl sulfur. For instance, reaction with sodium cyanide would be expected to produce a sulfonyl cyanide.

Reactions Involving the Aliphatic Butane (B89635) Chain

While the sulfonyl chloride moiety is the most reactive site, the aliphatic butane chain can undergo transformations under specific conditions, particularly those favoring radical or ionic pathways.

Functionalization via Radical Processes

The C-H bonds of the butane chain can be functionalized through free radical halogenation. libretexts.org This reaction, typically initiated by UV light, involves the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine). libretexts.orgyoutube.com Such reactions on alkanes are often non-selective, potentially leading to a mixture of products halogenated at different positions along the butane chain, as well as at the benzylic position of the benzyloxy group. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.com

A representative propagation step for chlorination at the C-2 position would be:

Cl• + C₆H₅CH₂O(CH₂)₂CH₂CH₂SO₂Cl → •C₆H₅CH₂O(CH₂)₂CH(•)CH₂SO₂Cl + HCl

C₆H₅CH₂O(CH₂)₂CH(•)CH₂SO₂Cl + Cl₂ → C₆H₅CH₂O(CH₂)₂CHClCH₂SO₂Cl + Cl•

Ionic Reactions and Rearrangements

Alkanesulfonyl chlorides that possess at least one hydrogen atom on the α-carbon (the carbon adjacent to the sulfonyl group) can undergo an elimination reaction in the presence of a strong, non-nucleophilic base, such as triethylamine. wikipedia.org This E2-type dehydrochlorination results in the formation of a highly reactive, transient intermediate known as a sulfene (B1252967) (RCH=SO₂). acs.orgacs.org

For this compound, the reaction would be: C₆H₅CH₂O(CH₂)₃CH₂SO₂Cl + Et₃N → C₆H₅CH₂O(CH₂)₃CH=SO₂ + Et₃NH⁺Cl⁻

The resulting sulfene is a powerful electrophile and will be rapidly trapped in situ by any nucleophiles present in the reaction mixture, such as amines, alcohols, or even excess triethylamine, leading to a variety of adducts. researchgate.net The saturated butane chain and the benzyloxy ether linkage are generally stable under these conditions and are not prone to ionic rearrangements.

Chemical Stability and Degradation Pathways

The stability of this compound is largely dictated by the high reactivity of the sulfonyl chloride group. While the compound is stable under standard ambient and anhydrous conditions, it is susceptible to degradation in the presence of heat, moisture, and various nucleophiles.

Hydrolysis: The most significant degradation pathway for this compound is hydrolysis. The sulfonyl chloride functional group is a potent electrophile, making it highly reactive toward nucleophiles, including water. This reaction leads to the formation of the corresponding sulfonic acid and hydrochloric acid.

RSO₂Cl + H₂O → RSO₃H + HCl

The mechanism of this reaction is typically a bimolecular nucleophilic substitution (SN2) at the sulfur atom. However, for alkanesulfonyl chlorides that possess α-hydrogens, such as this compound, the reaction pathway can be influenced by the pH of the medium. Under neutral or acidic conditions, direct nucleophilic attack by water on the sulfur atom is the dominant mechanism. In basic solutions, an alternative pathway involving an initial elimination of HCl to form a highly reactive intermediate known as a sulfene (RCH=SO₂) can occur. This sulfene is then rapidly trapped by water or other nucleophiles present in the medium.

Thermal Decomposition: Exposure to high temperatures can lead to the thermal decomposition of sulfonyl chlorides. The specific pathway for decomposition, whether it is a homolytic (radical) or heterolytic (ionic) cleavage, depends on the molecular structure and the reaction conditions. For alkanesulfonyl chlorides, decomposition can involve the cleavage of the carbon-sulfur bond or the sulfur-chlorine bond. Thermal decomposition of 4-chlorobutane-1-sulfonyl chloride, a related compound, is noted to occur at temperatures of 140°C or higher, yielding SO₂, 1,4-dichlorobutane, and resinous materials.

Reactivity with Other Nucleophiles: Beyond water, this compound readily reacts with a wide array of nucleophiles. This includes alcohols to form sulfonate esters and amines to yield sulfonamides. These reactions represent common degradation pathways if the compound comes into contact with such substances, but they are also the basis for its synthetic utility.

Below is a table summarizing the key factors that influence the chemical stability of this compound.

| Factor | Effect on Stability | Degradation Products |

| Moisture/Water | Highly susceptible to hydrolysis. | 4-(Benzyloxy)butane-1-sulfonic acid, HCl |

| High Temperature | Can undergo thermal decomposition. | SO₂, chlorinated alkanes, etc. |

| Bases (e.g., Hydroxide) | Promotes degradation, potentially via a sulfene intermediate. | 4-(Benzyloxy)butane-1-sulfonic acid and related salts |

| Nucleophiles (Alcohols, Amines) | Reacts to form esters and amides, representing a chemical transformation or degradation. | Sulfonate esters, Sulfonamides |

Catalytic Applications in Organic Synthesis

While specific catalytic applications for this compound are not extensively documented, its utility can be inferred from the broad applications of sulfonyl chlorides in catalyzed organic reactions. These compounds are valuable precursors for forming sulfonate esters, sulfonamides, and sulfones, and their reactivity can be harnessed in various catalytic cycles.

Lewis Acid Catalysis: Sulfonyl chlorides can participate in Friedel-Crafts reactions with aromatic compounds to form sulfones. These reactions are typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). In this context, this compound could be used to introduce the 4-(benzyloxy)butane-1-sulfonyl moiety onto an aromatic ring.

RSO₂Cl + Ar-H --(Lewis Acid)--> RSO₂-Ar + HCl

Base-Catalyzed Reactions: As mentioned previously, in the presence of a non-nucleophilic base, alkanesulfonyl chlorides with α-hydrogens can eliminate HCl to form sulfenes. This transformation is a key step in certain synthetic strategies. The highly reactive sulfene can then be trapped in situ by various reagents, such as alkenes or imines, in [2+2] cycloaddition reactions to form four-membered rings (thietane 1,1-dioxides and thiazetidine 1,1-dioxides, respectively). The base in this case acts as a catalyst to generate the reactive intermediate.

Transition Metal Catalysis: The sulfur-chlorine bond in sulfonyl chlorides can be activated by transition metal catalysts. For instance, copper salts have been used to initiate radical reactions involving sulfonyl chlorides. This can lead to the formation of a sulfonyl radical (RSO₂•), which can then participate in addition reactions to alkenes or alkynes, a process known as radical sulfonylation. This catalytic approach provides a pathway to carbon-sulfur bond formation under milder conditions than traditional methods.

The table below outlines potential catalytic transformations where this compound could serve as a key reactant.

| Reaction Type | Catalyst | Potential Product |

| Friedel-Crafts Sulfonylation | Lewis Acids (e.g., AlCl₃) | Aryl 4-(benzyloxy)butyl sulfones |

| Sulfene Formation/Cycloaddition | Amine Bases (e.g., Triethylamine) | Thietane or Thiazetidine derivatives |

| Radical Addition to Alkenes | Transition Metals (e.g., Copper salts) | Functionalized alkyl sulfones |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the structure of 4-(Benzyloxy)butane-1-sulfonyl chloride.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the benzylic group and the butyl chain. The electron-withdrawing nature of the sulfonyl chloride group and the ether oxygen atom significantly influences the chemical shifts of adjacent protons, causing them to appear at a lower field (downfield).

The protons on the carbon directly attached to the sulfonyl chloride group (C1) are expected to be the most deshielded of the butyl chain, likely appearing as a triplet around 3.68 ppm. acdlabs.com The protons on the carbon adjacent to the ether oxygen (C4) would also experience a downfield shift, typically resonating in the 3.4 to 4.5 ppm range. libretexts.org The aromatic protons of the benzyl (B1604629) group would appear in the typical aromatic region, around 7.2-7.4 ppm, while the benzylic methylene (B1212753) protons (-CH₂-) are expected as a singlet around 4.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H1 | ~3.7 | Triplet (t) |

| H2 | ~2.1 | Multiplet (m) |

| H3 | ~1.8 | Multiplet (m) |

| H4 | ~3.5 | Triplet (t) |

| Ar-H | 7.2-7.4 | Multiplet (m) |

| Ar-CH₂ | ~4.5 | Singlet (s) |

In the ¹³C NMR spectrum, the carbon atom bonded to the sulfonyl chloride group (C1) is expected to be significantly downfield due to the strong electron-withdrawing effect. Similarly, the carbon atom bonded to the ether oxygen (C4) will also be deshielded, with a characteristic chemical shift in the range of 50-80 δ. libretexts.org The carbons of the benzyl group will show characteristic shifts in the aromatic region (127-138 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | ~55 |

| C2 | ~25 |

| C3 | ~28 |

| C4 | ~70 |

| Ar-C | 127-128 (ortho, meta), 138 (ipso) |

| Ar-CH₂ | ~73 |

| Ar-C (para) | ~128 |

While specific experimental data for advanced NMR techniques on this compound are not available, these methods would be invaluable for confirming the structural assignments.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons in the butyl chain (H1-H2, H2-H3, H3-H4), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between each proton and the carbon to which it is attached, for instance, correlating the proton signals in Table 1 to the carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection between the benzyloxy group and the butane (B89635) chain, for example, by observing a correlation between the benzylic protons (Ar-CH₂) and the C4 of the butyl chain.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule.

The FTIR spectrum of this compound would be characterized by the strong absorption bands of the sulfonyl chloride and ether functional groups. The sulfonyl chloride group typically exhibits two strong characteristic stretching bands for the S=O bonds. acdlabs.com These are expected in the regions of 1410-1370 cm⁻¹ (asymmetric stretch) and 1204-1166 cm⁻¹ (symmetric stretch). acdlabs.com

The C-O stretching vibration of the ether linkage is expected to produce a strong absorption band in the 1000-1300 cm⁻¹ range. fiveable.me Additionally, the spectrum would show C-H stretching vibrations for the alkane chain and the aromatic ring just below and above 3000 cm⁻¹, respectively.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| S=O (Sulfonyl Chloride) | Asymmetric Stretch | 1410-1370 | Strong |

| S=O (Sulfonyl Chloride) | Symmetric Stretch | 1204-1166 | Strong |

| C-O (Ether) | Stretch | 1000-1300 | Strong |

| C-H (Aromatic) | Stretch | >3000 | Medium |

| C-H (Alkyl) | Stretch | <3000 | Medium |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Weak |

Raman spectroscopy, being complementary to FTIR, would also be useful for characterizing this compound. While specific data is unavailable, the symmetric vibrations of the sulfonyl chloride and the aromatic ring are expected to produce strong signals. The S-Cl stretching vibration would also be observable. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which would provide additional structural information.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is utilized to determine the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (C, H, O, S, Cl). This calculated value serves as a benchmark for experimental determination. While specific experimental HRMS data for this compound is not widely available in peer-reviewed literature, the theoretical exact mass provides a crucial reference for its identification. The formation of adducts, such as chloride adducts [M+Cl]⁻, can sometimes be used to enhance sensitivity in mass spectrometry analyses. elsevierpure.com

| Parameter | Value |

|---|---|

| Molecular Formula | C11H15ClO3S |

| Theoretical Monoisotopic Mass | 262.0430 Da |

Fragmentation Analysis and Structural Elucidation

In mass spectrometry, molecules are often fragmented into smaller, charged particles. The pattern of these fragments is unique to the molecule's structure and can be used for its elucidation. For this compound, fragmentation is expected to occur at the molecule's weakest bonds.

Key structural features include the benzyl ether group and the sulfonyl chloride group attached to a butane chain. Common fragmentation pathways for similar structures include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to a functional group. For instance, cleavage next to the ether oxygen or the sulfonyl group.

Loss of functional groups: The sulfonyl chloride group (-SO2Cl) or parts of it (e.g., Cl, SO2) can be lost.

Cleavage of the ether bond: The C-O bond of the benzyloxy group can break, leading to characteristic fragments.

Rearrangements: Such as the McLafferty rearrangement, may occur if the structural requirements are met. libretexts.orgmiamioh.edu

Analysis of the mass-to-charge ratio of these fragments allows for the reconstruction of the original molecular structure. For example, the fragmentation of related compounds like butan-2-ol shows characteristic losses and formations of specific ions, which helps in identifying the original structure. docbrown.info

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis

Elemental analysis provides the percentage composition of elements within a compound, which is a fundamental aspect of its characterization. While specific experimental XPS data for this compound is not readily found in published research, theoretical elemental composition can be calculated from its molecular formula.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 50.27% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 5.75% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.49% |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.26% |

| Sulfur | S | 32.06 | 1 | 32.060 | 12.20% |

| Total | 262.751 | 100.00% |

Note: The percentages are calculated based on the average atomic weights of the elements.

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are essential for separating components of a mixture and determining the purity of a substance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for this purpose.

Computational and Theoretical Investigations of 4 Benzyloxy Butane 1 Sulfonyl Chloride

Density Functional Theory (DFT) Studies

Density Functional Theory is a robust computational method used to investigate the electronic structure of many-body systems. Its application to 4-(Benzyloxy)butane-1-sulfonyl chloride would provide significant insights into its chemical behavior.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this would involve modeling its reactions, such as nucleophilic substitution at the sulfonyl group. Theoretical chemists could identify the structures of transition states, which are the highest energy points along a reaction pathway, and calculate their corresponding activation energies. This information is crucial for understanding reaction kinetics and predicting the feasibility of different reaction pathways. For instance, studies on arenesulfonyl chlorides have utilized DFT to show that nucleophilic substitution can proceed via a single transition state consistent with an SN2 mechanism. semanticscholar.org

Conformational Analysis and Energy Minima

The flexible butane (B89635) chain and the benzyloxy group in this compound suggest the existence of multiple conformational isomers. DFT calculations can be employed to perform a systematic conformational search to identify all stable conformers and their relative energies. By locating the energy minima on the potential energy surface, the most likely shapes of the molecule at equilibrium can be determined. This information is vital as the reactivity and spectroscopic properties of a molecule can be highly dependent on its three-dimensional structure.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT has become a reliable tool for predicting various spectroscopic parameters. d-nb.infocomporgchem.com

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov By averaging the calculated shifts over the Boltzmann-weighted populations of the low-energy conformers, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful method for structure verification. d-nb.info

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound could also be predicted. DFT calculations can determine the vibrational frequencies and their corresponding intensities, which correlate to the peaks observed in experimental IR and Raman spectra. This allows for the assignment of specific vibrational modes to the functional groups within the molecule.

A hypothetical data table for predicted NMR shifts based on DFT calculations is presented below.

| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| ... | ... | ... |

Ab Initio and Semi-Empirical Quantum Mechanical Calculations

Beyond DFT, other quantum mechanical methods could offer further insights.

Ab Initio Calculations: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can provide highly accurate results for energies and molecular properties, serving as a benchmark for other methods.

Semi-Empirical Methods: Methods like AM1, PM3, and PM7 are computationally less expensive and are suitable for preliminary conformational searches of large molecules before applying more rigorous methods like DFT or ab initio calculations. youtube.com

Analysis of Electronic Structure and Bonding

Understanding the distribution of electrons within a molecule is key to explaining its reactivity and intermolecular interactions.

Charge Distribution and Electrostatic Potential Maps

Computational methods can be used to calculate the partial atomic charges on each atom in this compound. This provides a quantitative measure of the polarity of different bonds.

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface of the molecule. walisongo.ac.id The MEP visualizes the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, one would expect a significant positive potential around the sulfur atom of the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack. The oxygen atoms would exhibit negative potential, highlighting their role as hydrogen bond acceptors.

A hypothetical representation of charge distribution is shown in the table below.

| Atom | Partial Charge (e) |

| S | Data not available |

| O (sulfonyl) | Data not available |

| O (ether) | Data not available |

| Cl | Data not available |

| ... | ... |

Molecular Orbital Analysis and Frontier Orbitals

Specific research and detailed data concerning the molecular orbital analysis and frontier orbitals (HOMO-LUMO) of this compound are not available in the reviewed scientific literature. Therefore, a quantitative discussion, including data tables on orbital energies and compositions, cannot be provided at this time.

Advanced Applications and Research Perspectives

Utilization in Solid-Phase Synthesis and Supported Reagents

The structure of 4-(benzyloxy)butane-1-sulfonyl chloride suggests its potential as a linker or reagent in solid-phase synthesis. The sulfonyl chloride moiety is a reactive functional group capable of forming stable sulfonamides with primary and secondary amines, or sulfonic esters with alcohols. This reactivity is fundamental to anchoring substrates to a solid support.

In this context, the benzyloxy group could serve multiple purposes. It can act as a protecting group for the terminal hydroxyl function, which can be deprotected at a later synthetic stage. Alternatively, the entire 4-(benzyloxy)butyl group can function as a cleavable linker. The benzyl (B1604629) ether linkage is susceptible to cleavage under various conditions, such as hydrogenolysis, allowing for the release of the synthesized molecule from the solid support under relatively mild conditions.

While specific examples utilizing this compound are not readily found in the literature, the principles are well-established with similar bifunctional molecules. For instance, polymer-bound benzyl chlorides and sulfonyl chlorides are extensively used as supported reagents and scavengers in combinatorial chemistry and high-throughput synthesis. soton.ac.uk

Table 1: Potential Solid-Phase Synthesis Applications of this compound

| Application | Role of this compound | Potential Advantage |

| Linker for Carboxylic Acids | The compound could be attached to a resin, deprotected to reveal the alcohol, which is then esterified with a carboxylic acid. | Cleavage via hydrogenolysis of the benzyl ether would release the acid. |

| Supported Sulfonylating Agent | Immobilization onto a solid support would create a supported sulfonyl chloride for reacting with solution-phase amines or alcohols. | Simplifies purification by allowing the excess reagent and byproducts to be washed away. |

| Scavenger Resin | A resin functionalized with this molecule (after conversion of the sulfonyl chloride to a sulfonamide) could scavenge excess electrophiles. | Facilitates the purification of reaction mixtures. |

Role in Complex Molecule Synthesis and Natural Product Analogues

The synthesis of complex molecules and natural product analogues often requires the use of specialized building blocks that introduce specific functionalities or structural motifs. This compound could serve as such a building block, providing a four-carbon chain with a protected hydroxyl group at one end and a reactive sulfonyl chloride at the other.

The sulfonyl chloride can be converted into a sulfone, sulfonamide, or sulfonic ester, which are functional groups present in various biologically active molecules. The protected hydroxyl group allows for further chemical transformations on other parts of the molecule before its deprotection and subsequent functionalization. This strategy is crucial for achieving the selective synthesis of complex polyfunctional molecules. nih.gov

For example, in the synthesis of a natural product analogue containing a sulfonamide linkage, this compound could be reacted with an amine fragment of the target molecule. The resulting intermediate, now containing the benzyloxy-protected tail, could undergo further synthetic steps. Finally, debenzylation would reveal the hydroxyl group for final modifications or to serve as a key interaction point with a biological target.

Development of Novel Protecting Group Strategies

The benzyloxy group is a well-established protecting group for alcohols due to its stability under a wide range of reaction conditions and its relatively straightforward removal. vanderbilt.edu The this compound molecule could be used to introduce a benzyloxy-protected hydroxyl group onto a substrate via the sulfonyl chloride moiety.

While the benzyloxy group itself is not novel, the development of new protecting group strategies often involves creating bifunctional reagents that allow for the introduction of a protected functionality along with another reactive handle. In this case, the sulfonyl chloride acts as the handle for attachment.

A potential area of research would be to explore the orthogonal deprotection of the benzyl ether in the presence of other protecting groups. For instance, if a molecule contains both a tert-butyldimethylsilyl (TBDMS) ether and a benzyl ether introduced via this reagent, the TBDMS group could be selectively removed with fluoride (B91410) ions, leaving the benzyl group intact, or vice versa, the benzyl group could be removed by hydrogenolysis without affecting the TBDMS ether. This orthogonality is a cornerstone of modern synthetic strategy. academie-sciences.fr

Design of Functional Materials and Polymers

Sulfonyl-containing polymers are known for their thermal stability, chemical resistance, and, in some cases, ion-exchange properties. The bifunctional nature of this compound makes it a potential monomer for the synthesis of functional polymers.

Polymerization could be envisioned through several routes. For example, the sulfonyl chloride could be reacted with a diamine or a diol in a step-growth polymerization to form polysulfonamides or polysulfonic esters. The benzyloxy groups along the polymer backbone would then be available for subsequent modification. Deprotection would yield a polymer with pendant hydroxyl groups, which could be used to alter the polymer's solubility, introduce cross-linking sites, or attach other functional molecules such as dyes, catalysts, or biologically active compounds.

The synthesis of polymer-supported reagents often involves the functionalization of a pre-existing polymer backbone. researchgate.net For instance, a polystyrene resin could be functionalized with groups that can react with this compound, thereby tethering the benzyloxybutylsulfonyl moiety to the polymer.

Table 2: Potential Polymer Applications

| Polymer Type | Synthetic Route | Potential Properties/Applications |

| Polysulfonamide | Polycondensation with a diamine | High thermal stability; potential for further functionalization after debenzylation. |

| Polysulfonic Ester | Polycondensation with a diol | Chemically resistant materials; precursors to hydrophilic polymers upon debenzylation. |

| Functionalized Resin | Grafting onto a pre-formed polymer support | Creation of supported catalysts or scavengers with a flexible four-carbon spacer. |

Exploration in Catalyst Development and Ligand Design

The design of ligands for metal catalysts is a sophisticated area of chemistry where precise control over the steric and electronic properties of the ligand is crucial. While there is no specific literature on the use of this compound in this context, its structure offers possibilities.

The sulfonyl group can be a part of a bidentate or tridentate ligand scaffold. For instance, the sulfonyl chloride could be reacted with an amino alcohol to create a sulfonamide ligand bearing a hydroxyl group. The benzyloxy-protected tail could be kept to modulate the steric environment around the metal center or be deprotected to provide an additional coordination site.

Furthermore, the synthesis of chiral ligands is of great importance in asymmetric catalysis. A chiral amine or alcohol could be reacted with this compound to introduce the flexible butoxy chain, which could influence the chiral environment of the resulting catalyst. The benzyloxy group, being relatively bulky, would also contribute to the steric properties of the ligand, potentially enhancing enantioselectivity in catalytic reactions.

Q & A

Q. What are the optimized synthetic routes for 4-(Benzyloxy)butane-1-sulfonyl chloride?

Answer: The compound can be synthesized via a two-step process:

Benzylation of 1,4-butanediol : React 1,4-butanediol with benzyl chloride in an alkaline medium (e.g., KOH/ethanol) under reflux to yield 4-(benzyloxy)butanol. This step leverages nucleophilic substitution, where the hydroxyl group attacks the benzyl chloride electrophile .

Sulfonation : Treat 4-(benzyloxy)butanol with chlorosulfonic acid (ClSO₃H) in anhydrous dichloromethane at 0–5°C. Pyridine is often added to scavenge HCl and prevent side reactions. The reaction requires strict moisture control to avoid hydrolysis of the sulfonyl chloride intermediate .

Key Data:

- Typical yields: 60–75% (sulfonation step).

- Purity verification: Use TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and LCMS (expected [M+H]⁺ ion at m/z 274.8) .

Q. How can researchers validate the purity and structural identity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.5 ppm (OCH₂Ph), and δ 3.6–3.8 ppm (SO₂Cl-adjacent CH₂ groups).

- ¹³C NMR : Peaks near 70 ppm (OCH₂Ph) and 55 ppm (SO₂Cl-CH₂) confirm the backbone .

- Mass Spectrometry (LCMS/HRMS) : Confirm molecular ion [M+H]⁺ at m/z 274.8 (calculated for C₁₁H₁₅ClO₃S).

- Elemental Analysis : Match %C, %H, and %S to theoretical values (C: 48.09%, H: 5.47%, S: 11.62%) .

Q. What are the stability considerations for handling and storing this compound?

Answer:

- Moisture Sensitivity : Hydrolyzes rapidly in humid environments to form 4-(benzyloxy)butane-1-sulfonic acid. Store under inert gas (Ar/N₂) in sealed, desiccated containers at –20°C .

- Thermal Stability : Decomposes above 80°C; avoid prolonged heating during synthesis.

- Incompatibilities : Reacts violently with amines, alcohols, and strong bases. Use glass or PTFE equipment to prevent catalytic decomposition .

Advanced Research Questions

Q. How does the benzyloxy group influence the reactivity of this compound in nucleophilic substitutions?

Answer: The benzyloxy group acts as an electron-donating substituent, stabilizing the sulfonyl chloride intermediate via resonance. However, steric hindrance from the benzyl group may slow reactions with bulky nucleophiles (e.g., tertiary amines).

- Experimental Evidence : In reactions with aniline derivatives, second-order rate constants (k₂) decrease by 30–40% compared to unsubstituted butane sulfonyl chlorides .

- Computational Insight : DFT studies suggest the benzyloxy group increases the electrophilicity of the sulfur atom by 15%, enhancing reactivity toward small nucleophiles like NH₃ .

Q. What methodologies resolve contradictions in reaction yields when using this compound as a sulfonating agent?

Answer: Yield discrepancies often arise from:

Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may accelerate hydrolysis. Use low-polarity solvents (e.g., THF) with molecular sieves to control moisture .

Nucleophile Strength : Weak nucleophiles (e.g., aromatic amines) require catalysis (e.g., DMAP). For example, coupling with 4-aminophenol in pyridine yields 85% sulfonamide, versus 50% in non-catalytic conditions .

Byproduct Analysis : Use LCMS to detect hydrolyzed sulfonic acid (m/z 256.7) and adjust reaction stoichiometry .

Q. How can this compound be applied in synthesizing bioactive sulfonamides?

Answer: this compound is a precursor for sulfonamide-based inhibitors. Example protocol:

- Step 1 : React with 4-aminopyridine derivatives in dry CH₂Cl₂ at 0°C for 2 hours.

- Step 2 : Purify via flash chromatography (silica gel, eluent: ethyl acetate/hexane 1:4).

- Application : The resulting sulfonamides show inhibitory activity against carbonic anhydrase IX (IC₅₀: 12–18 nM) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

Q. How does the compound’s structure affect its performance in photochemical reactions?

Answer: The benzyloxy group introduces UV absorbance at 270–290 nm, enabling photoactivation. Under UV light (λ = 254 nm), the sulfonyl chloride undergoes homolytic cleavage to generate sulfonyl radicals, which participate in C–H functionalization.

- Case Study : Photoreaction with cyclohexane yields 4-(benzyloxy)butane-1-sulfonylated cyclohexane (62% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.